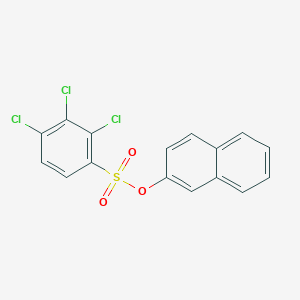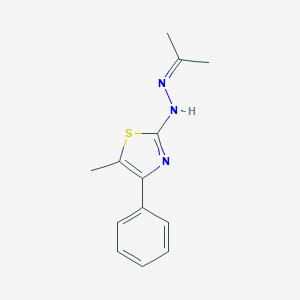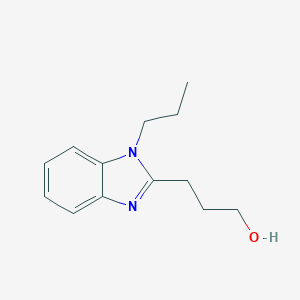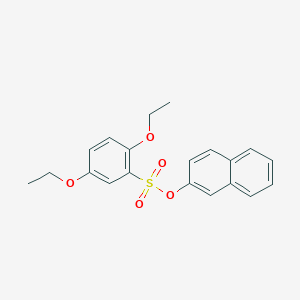![molecular formula C24H24N4O2S2 B381554 N~1~,N~4~-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-butenediamide](/img/structure/B381554.png)
N~1~,N~4~-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-butenediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide is a complex organic compound characterized by its unique structure, which includes cyano groups, a cyclohepta[b]thiophene ring, and a but-2-enediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohepta[b]thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of cyano groups: The cyano groups are introduced via nucleophilic substitution reactions using reagents like sodium cyanide.
Formation of the but-2-enediamide backbone: This involves the reaction of the cyano-substituted cyclohepta[b]thiophene with a suitable diamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium cyanide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
(2E)-N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (2E)-N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide involves its interaction with specific molecular targets. The cyano groups and the cyclohepta[b]thiophene ring play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-N,N’-bis(3-cyano-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide: Similar structure but lacks the tetrahydro modification.
(2E)-N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-2-yl)but-2-enediamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of (2E)-N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide lies in its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C24H24N4O2S2 |
|---|---|
Molekulargewicht |
464.6g/mol |
IUPAC-Name |
(E)-N,N'-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide |
InChI |
InChI=1S/C24H24N4O2S2/c25-13-17-15-7-3-1-5-9-19(15)31-23(17)27-21(29)11-12-22(30)28-24-18(14-26)16-8-4-2-6-10-20(16)32-24/h11-12H,1-10H2,(H,27,29)(H,28,30)/b12-11+ |
InChI-Schlüssel |
WGGRGSXTWNQTLV-VAWYXSNFSA-N |
Isomerische SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)/C=C/C(=O)NC3=C(C4=C(S3)CCCCC4)C#N |
SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C=CC(=O)NC3=C(C4=C(S3)CCCCC4)C#N |
Kanonische SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C=CC(=O)NC3=C(C4=C(S3)CCCCC4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-Bromo-2-methoxybenzylidene)amino]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B381475.png)

![2-{[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole](/img/structure/B381478.png)

![3,5-dichloro-2-methoxybenzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B381481.png)

![ethyl 2-({[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B381486.png)
![[1-(2-BROMOALLYL)-1H-1,3-BENZIMIDAZOL-2-YL]METHYL (2,4-DICHLOROPHENYL) ETHER](/img/structure/B381487.png)
![[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B381488.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B381489.png)
![methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate](/img/structure/B381492.png)
![3-allyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381493.png)
